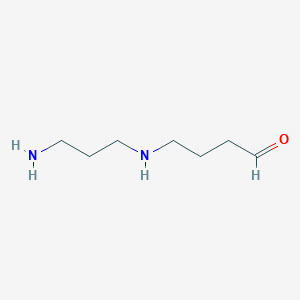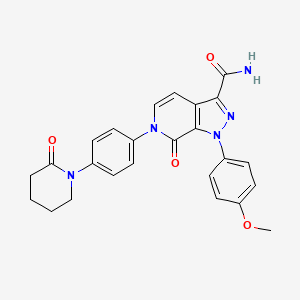
Impureté 2 du Clinofibrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clinofibrate Impurity 2, also known as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, is a chemical compound that is an impurity of Clinofibrate. Clinofibrate is a fibrate drug used primarily for the treatment of hyperlipidemia and cardiovascular diseases. Clinofibrate Impurity 2 is often studied to understand the stability, degradation, and potential biological activities of Clinofibrate .
Applications De Recherche Scientifique
Clinofibrate Impurity 2 is used in various scientific research applications, including:
Chemistry: It is studied to understand the degradation pathways and stability of Clinofibrate under different conditions.
Biology: Research focuses on the biological activities of Clinofibrate Impurity 2 and its potential effects on lipid metabolism.
Medicine: Studies are conducted to evaluate the safety and efficacy of Clinofibrate formulations, including the presence of impurities.
Industry: It is used in the quality control and assurance processes during the manufacturing of Clinofibrate.
Mécanisme D'action
Target of Action
Clinofibrate Impurity 2, like its parent compound Clinofibrate, primarily targets Peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha, PPAR gamma, and PPAR delta . These receptors play a crucial role in the regulation of lipid metabolism, which is vital for cardiovascular health .
Mode of Action
Fibrates like Clinofibrate are known to activate PPARs, leading to changes in gene expression that result in increased lipoprotein lipolysis and elimination of triglyceride-rich particles from plasma .
Méthodes De Préparation
The synthesis of Clinofibrate Impurity 2 involves several steps. One method includes the reaction of cyclohexanone with phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate. The impurity, Clinofibrate Impurity 2, can be isolated and purified using high-performance liquid chromatography (HPLC) and other separation techniques .
Analyse Des Réactions Chimiques
Clinofibrate Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Comparaison Avec Des Composés Similaires
Clinofibrate Impurity 2 can be compared with other impurities and degradation products of Clinofibrate, such as:
2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid: This compound is structurally similar and shares similar degradation pathways.
Bisphenol Z: An intermediate in the synthesis of Clinofibrate, it also exhibits similar chemical properties.
Other fibrate impurities: These compounds share similar mechanisms of action and are studied for their effects on lipid metabolism
Clinofibrate Impurity 2 is unique due to its specific structure and the role it plays in the stability and efficacy of Clinofibrate formulations.
Propriétés
Numéro CAS |
30299-17-3 |
|---|---|
Formule moléculaire |
C23H28O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26) |
Clé InChI |
ARWMEFKFHXIAQR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)






